A Technical Guide to the Chemical Properties of NH2-PEG8-OH for Researchers and Drug Development Professionals
A Technical Guide to the Chemical Properties of NH2-PEG8-OH for Researchers and Drug Development Professionals
Introduction
NH2-PEG8-OH, also known as 8-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-1-ol, is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, connected by an eight-unit PEG chain, makes it a versatile tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for specific covalent attachment to a wide range of biomolecules and surfaces. This technical guide provides a comprehensive overview of the chemical properties of NH2-PEG8-OH, including detailed experimental protocols for its characterization and application.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of NH2-PEG8-OH is presented below. While some properties are well-documented, others, such as the pKa and precise solubility, often require experimental determination for specific applications and buffer systems.
| Property | Value | Reference(s) |
| Molecular Formula | C16H35NO8 | [1][2] |
| Molecular Weight | 369.45 g/mol | [1][2] |
| CAS Number | 352439-37-3 | [1][2] |
| Appearance | Colorless to off-white solid or liquid mixture | |
| Boiling Point | 464.4 ± 40.0 °C | [3] |
| pKa (Primary Amine) | Estimated to be in the range of 9-11, typical for primary aliphatic amines.[4] The specific value can be influenced by the solvent and temperature. | |
| Solubility | Soluble in water and organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5] | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Recommended storage at -20°C to -5°C, kept dry and protected from sunlight to ensure long-term stability.[1][5] |
Reactivity and Functional Groups
The utility of NH2-PEG8-OH as a linker is derived from the distinct reactivity of its terminal functional groups.
Primary Amine (-NH2): The primary amine group is a strong nucleophile and readily reacts with a variety of electrophilic functional groups to form stable covalent bonds. Key reactions include:
-
Carboxylic Acids: In the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the amine group forms a stable amide bond with carboxylic acids.[6]
-
Activated NHS Esters: The amine group reacts efficiently with NHS esters at a pH range of 7-9 to form a stable amide bond, releasing NHS as a byproduct.[7] This is a widely used strategy for protein and antibody conjugation.
-
Carbonyls (Aldehydes and Ketones): The amine can undergo reductive amination with aldehydes and ketones to form a secondary amine linkage.[6]
Hydroxyl (-OH): The terminal hydroxyl group is less reactive than the primary amine but can be functionalized through several chemical transformations. This allows for further derivatization or conjugation to other molecules. Common reactions involving the hydroxyl group include:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form ester linkages.
-
Etherification: Conversion into an ether, for example, through Williamson ether synthesis.
-
Oxidation: Oxidation to an aldehyde or carboxylic acid, providing a new reactive handle.
-
Activation: The hydroxyl group can be activated with leaving groups such as tosylates or mesylates, making it susceptible to nucleophilic substitution.[5]
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties and for a common application of NH2-PEG8-OH.
Protocol 1: Determination of the pKa of the Primary Amine by Potentiometric Titration
The pKa of the primary amine is a critical parameter that influences its nucleophilicity and the pH at which conjugation reactions are most efficient. Potentiometric titration is a precise method for its determination.[4]
Materials:
-
NH2-PEG8-OH
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Methodology:
-
Sample Preparation: Accurately weigh a known amount of NH2-PEG8-OH and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM).
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to the NH2-PEG8-OH solution to ensure all amine groups are protonated.
-
Titration Setup: Place the beaker containing the acidified sample solution on a stir plate and immerse the calibrated pH electrode. Begin gentle stirring.
-
Titration: Slowly add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized by the NaOH.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Quantitative Solubility Determination by the Equilibrium Solubility Method
This protocol outlines a method to determine the quantitative solubility of NH2-PEG8-OH in a specific solvent.[8][9]
Materials:
-
NH2-PEG8-OH
-
Solvent of interest (e.g., water, DMSO, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC, NMR)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of NH2-PEG8-OH to a known volume of the solvent in a vial. Ensure there is undissolved solid material.
-
Equilibration: Tightly cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of NH2-PEG8-OH in the supernatant using a pre-validated analytical method. This may involve creating a standard curve with solutions of known concentrations.
-
Solubility Calculation: The measured concentration represents the equilibrium solubility of NH2-PEG8-OH in that solvent at the specified temperature.
Caption: Workflow for quantitative solubility determination.
Protocol 3: Protein Bioconjugation via Amine-Reactive NHS Ester Chemistry
This protocol provides a step-by-step guide for the conjugation of a protein to a molecule containing an NHS ester, using NH2-PEG8-OH as a linker. This involves a two-step process: first, reacting the amine of NH2-PEG8-OH with the NHS ester, and second, activating the hydroxyl group of the PEG linker for reaction with the protein. A more direct approach is to first functionalize the hydroxyl end of NH2-PEG8-OH with a carboxyl group, activate it to an NHS ester, and then react it with the primary amines on a protein. The workflow below describes a general bioconjugation process involving an amine-reactive linker.[10][11]
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
NH2-PEG8-OH functionalized with an NHS ester at the hydroxyl terminus (or a similar amine-reactive PEG linker)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Methodology:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris), exchange it for an appropriate buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the amine-reactive PEG linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution. A 5- to 20-fold molar excess is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate to confirm the degree of PEGylation and its integrity using methods such as SDS-PAGE and mass spectrometry.
References
- 1. NH2-PEG8-OH | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 2. Amino-PEG8-alcohol | C16H35NO8 | CID 11003164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NH2-PEG8-OH 352439-37-3 - ChemicalBook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 6. Amino-PEG8-alcohol,NH2-PEG8-OH-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
